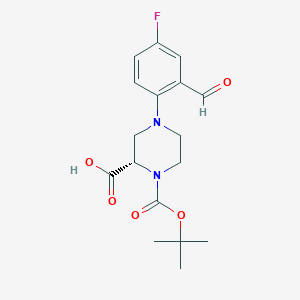
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method might include:
Starting Materials: Indole, ethyl bromoacetate, and 3-butenoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow reactors and automated synthesis might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride to reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its indole core, which is common in many pharmaceuticals.
Industry: Use in the synthesis of dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester would depend on its specific application. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methyl-1H-indole-3-carboxylic acid: A simpler derivative used in organic synthesis.
Uniqueness
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
154712-77-3 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
4-(3-ethoxycarbonyl-1-methylindol-2-yl)-2-methylidenebutanoic acid |
InChI |
InChI=1S/C17H19NO4/c1-4-22-17(21)15-12-7-5-6-8-13(12)18(3)14(15)10-9-11(2)16(19)20/h5-8H,2,4,9-10H2,1,3H3,(H,19,20) |
Clé InChI |
OTAOHVAQDLTDBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC=CC=C21)C)CCC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)






![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)




